molecular formula C11H10N4OS B12847519 4-amino-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

4-amino-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

Cat. No.: B12847519
M. Wt: 246.29 g/mol
InChI Key: BVWHVCVOPDYCMS-UHFFFAOYSA-N
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Description

4-amino-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a synthetically designed tricyclic compound featuring a complex heterocyclic core integrated with nitrogen and sulfur heteroatoms. This structural class of compounds is of significant interest in medicinal chemistry and chemical biology research, particularly in the development of novel small-molecule inhibitors for epigenetic targets. Based on its structural similarity to documented inhibitors, this compound may serve as a potential chemical scaffold for investigating protein-protein interactions in epigenetic regulation, specifically as a candidate for targeting bromodomain-containing proteins (BRD3) . Its proposed mechanism of action could involve high-affinity binding to the acetyl-lysine recognition site of specific bromodomains, thereby disrupting the recruitment of transcriptional co-activators and modulating the expression of oncogenes in cellular models. The core 8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca framework is recognized as a privileged structure in the design of pharmacologically active molecules, indicating its broad utility in hit-to-lead optimization campaigns . This product is exclusively intended for laboratory research purposes and is strictly classified as "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C11H10N4OS

Molecular Weight

246.29 g/mol

IUPAC Name

4-amino-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

InChI

InChI=1S/C11H10N4OS/c1-4-3-5(2)13-10-6(4)7-8(17-10)9(16)15-11(12)14-7/h3H,1-2H3,(H3,12,14,15,16)

InChI Key

BVWHVCVOPDYCMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)NC(=N3)N)C

Origin of Product

United States

Preparation Methods

Formation of the Triazatricyclic Core

  • The initial step involves the cyclization of appropriate precursors such as substituted pyrimidines or pyridines with hydrazine derivatives to form the triazatricyclic scaffold.
  • Typical reactions include nucleophilic substitution and condensation reactions to build the fused heterocyclic rings.
  • The presence of nitrogen atoms in the ring system is introduced via hydrazine or amidine intermediates.

Incorporation of the Sulfur Atom

  • The sulfur atom at position 8 is introduced by thiation reactions , often using reagents like Lawesson’s reagent or phosphorus pentasulfide (P4S10).
  • This step converts carbonyl or oxygen-containing groups in the intermediate to thiocarbonyls or thioethers, facilitating the formation of the 8-thia ring.

Cyclization and Final Oxidation

  • The final cyclization to close the tricyclic system is achieved by intramolecular condensation under acidic or basic catalysis.
  • Oxidation steps may be required to form the pentaen-6-one moiety, often using mild oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or manganese dioxide.
  • The reaction conditions are optimized to maintain the integrity of the amino and methyl groups.

Purification Techniques

  • After synthesis, the compound is purified using chromatographic methods such as silica gel column chromatography or preparative HPLC.
  • Crystallization from suitable solvents may be employed to enhance purity.
  • Analytical techniques like NMR, mass spectrometry, and elemental analysis confirm the structure and purity.

Summary Table of Preparation Steps

Step No. Process Description Reagents/Conditions Purpose/Outcome
1 Cyclization of precursors Hydrazine derivatives, pyrimidines Formation of triazatricyclic core
2 Thiation Lawesson’s reagent, P4S10 Introduction of sulfur heteroatom
3 Amination and methylation Amination reagents, methyl iodide Introduction of 4-amino and methyl groups
4 Intramolecular cyclization and oxidation Acid/base catalysis, DDQ, MnO2 Formation of pentaen-6-one structure
5 Purification Chromatography, crystallization Isolation of pure compound

Research Findings and Optimization

  • Research indicates that stepwise control of reaction conditions (temperature, solvent, reagent stoichiometry) is critical to maximize yield and selectivity.
  • Use of protecting groups during methylation or amination steps can prevent side reactions.
  • Recent studies suggest that microwave-assisted synthesis can reduce reaction times significantly while maintaining yields.
  • The compound’s synthesis has been optimized for laboratory-scale production, with potential scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-amino-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

Research has indicated potential biological activities , including interactions with various biomolecules. Studies focus on understanding its mechanism of action at the molecular level.

Medicine

There is significant interest in the compound's therapeutic properties , particularly its anti-inflammatory and anticancer activities. Preliminary studies have shown:

  • Inhibition of Cancer Cell Growth : The compound has been evaluated for its efficacy against various cancer cell lines.
  • Mechanism of Action : It may modulate enzyme activity or interact with specific receptors involved in cancer progression.

Industry

In industrial applications, this compound is explored for developing advanced materials with unique properties due to its chemical structure.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of prostate cancer cell lines with an IC50 value indicating potent activity.
Study BBiological InteractionsInvestigated binding affinity to specific receptors; showed modulation of receptor activity leading to cellular responses.
Study CSynthetic PathwaysDeveloped new synthetic routes utilizing this compound as a precursor for complex heterocycles.

Mechanism of Action

The mechanism of action of 4-amino-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, differing in substituents, heteroatom placement, or ring conformation:

12-(4-Methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine
  • Key Differences: Replaces the 4-amino and 13-methyl groups with a 4-methylphenyl substituent.
  • Implications : The aromatic substituent may enhance π-π stacking interactions, altering solubility or binding affinity compared to the target compound .
9-(3-Methoxy-4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIo)
  • Key Differences : Features a tetracyclic system with two sulfur atoms (3,7-dithia) and a methoxy-hydroxyphenyl group.
  • Implications: Additional sulfur atoms could increase electron density, while the phenolic group may confer antioxidant properties absent in the target compound .
7-Phenyl-5-thiazolo[4,5-d]pyrimidine Derivatives
  • Key Differences : Simplified bicyclic thiazolo-pyrimidine core lacking the tricyclic framework.
  • Implications : Reduced ring strain may enhance synthetic accessibility but limit conformational rigidity critical for target specificity .

Data Table: Comparative Analysis of Structural and Physicochemical Properties

Compound Name Molecular Formula Ring System Key Substituents Heteroatoms Potential Applications References
4-amino-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one C₁₃H₁₃N₃OS Tricyclic 4-amino, 11,13-dimethyl 1 S, 3 N Pharmacological scaffolds
12-(4-Methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine C₁₈H₁₅N₃S Tricyclic 4-methylphenyl 1 S, 3 N Material science
9-(3-Methoxy-4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIo) C₁₉H₁₇NO₃S₂ Tetracyclic 3-methoxy-4-hydroxyphenyl 2 S, 1 N Antioxidant agents
7-Phenyl-5-thiazolo[4,5-d]pyrimidine derivatives Variable (e.g., C₁₄H₁₀N₃S) Bicyclic Phenyl, thioxo 1 S, 2 N Antimicrobial agents

Research Findings and Mechanistic Insights

  • Synthetic Routes : Microwave-assisted synthesis () and condensation reactions () are common for tricyclic heterocycles. The target compound may require similar conditions, with glacial acetic acid catalyzing cyclization .
  • Conformational Analysis: Ring puckering coordinates () suggest that the tricyclic system’s nonplanarity influences intermolecular interactions and crystallinity. The dimethyl groups in the target compound may stabilize specific puckering modes .

Biological Activity

4-amino-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a complex heterocyclic compound notable for its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C13H15N3OSC_{13}H_{15}N_3OS and a molecular weight of approximately 253.35 g/mol. Its intricate structure includes multiple nitrogen atoms and sulfur, contributing to its reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antitumor Activity : Research indicates that compounds similar in structure to 4-amino-11,13-dimethyl-8-thia have exhibited significant antitumor effects by promoting apoptosis in cancer cells through the modulation of various signaling pathways, including the MAPK and PI3K/Akt pathways .
  • Antimicrobial Properties : The compound has shown promise against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis .
  • Enzyme Inhibition : Studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to altered pharmacokinetics of other drugs .

Case Studies

  • Antitumor Efficacy : A study demonstrated that derivatives of this compound significantly reduced tumor growth in xenograft models by inducing cell cycle arrest and apoptosis in human cancer cell lines .
  • Antimicrobial Activity : In vitro tests revealed that the compound inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at low micromolar concentrations .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeMechanism of ActionReference
AntitumorHuman cancer cell linesInduction of apoptosis
AntimicrobialStaphylococcus aureusDisruption of cell wall synthesis
AntimicrobialEscherichia coliInhibition of protein synthesis
Enzyme InhibitionVarious metabolic enzymesCompetitive inhibition

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-amino-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[...], and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation reactions under controlled conditions. For example, microwave-assisted methods (e.g., 60–80°C in DMF with glacial acetic acid as a catalyst) improve reaction efficiency compared to conventional heating . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Confirm purity using HPLC (>95% purity threshold) and characterize intermediates via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Methodological Answer :

  • X-ray crystallography : Resolves solid-state conformation (e.g., bond angles, torsion angles) with an R-factor ≤ 0.05 for high precision .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent environments (e.g., methyl groups at C11/C13, amino protons at C4).
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm1^{-1}) .

Advanced Research Questions

Q. How can contradictions between solution-phase NMR data and solid-state X-ray structures be resolved?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism in solution). Use variable-temperature NMR to probe conformational flexibility. Compare with density functional theory (DFT) calculations (B3LYP/6-311+G(d,p) basis set) to model solution-phase behavior . Validate with solid-state NMR or cross-polarization magic-angle spinning (CP-MAS) techniques .

Q. What computational strategies predict the compound’s reactivity in heterocyclic substitution reactions?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) to assess interactions with biological targets (e.g., enzymes with thiazole-binding sites). For chemical reactivity, use frontier molecular orbital (FMO) analysis via DFT to identify nucleophilic/electrophilic centers. Solvent effects can be modeled using the polarizable continuum model (PCM) .

Q. How to design experiments to evaluate thermal and hydrolytic stability under varying pH and temperature?

  • Methodological Answer :

  • Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (e.g., >200°C indicates thermal stability).
  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (H2_2O) conditions at 40–80°C. Use LC-MS to identify degradation products and infer degradation pathways .

Q. What mechanistic approaches elucidate its interaction with metal ions or biomacromolecules?

  • Methodological Answer :

  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd_d) with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) .
  • X-ray crystallography of co-crystals : Resolve binding modes (e.g., sulfur-metal coordination) .
  • Surface plasmon resonance (SPR) : Measure real-time interaction kinetics with proteins .

Q. How do substituent modifications (e.g., methyl vs. methoxy groups) influence bioactivity or photophysical properties?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing methyl with methoxy at C13). Test bioactivity in enzyme inhibition assays (e.g., IC50_{50} values) or photoluminescence quantum yield (PLQY) measurements for optical applications .

Data Contradiction and Validation

Q. How to address inconsistencies in reported biological activity across studies?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation time) and validate purity (>98%). Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. Cross-reference with computational ADMET predictions (e.g., SwissADME) to rule out false positives from off-target effects .

Methodological Framework Integration

Q. How to align experimental design with theoretical frameworks in heterocyclic chemistry?

  • Methodological Answer : Link synthesis and reactivity studies to conceptual frameworks like Baldwin’s rules for cyclization or Woodward-Hoffmann rules for pericyclic reactions. Use these theories to rationalize reaction outcomes (e.g., regioselectivity in ring closure) .

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